molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7

protoveratrine A

Cat. No. B190313
CAS RN: 143-57-7
M. Wt: 793.9 g/mol
InChI Key: HYTGGNIMZXFORS-BGVUILQESA-N
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Description

Protoveratrine A is a naturally occurring alkaloid found in the root of Veratrum album, which is a species of flowering plant that is native to Europe, Asia, and North America. It is an important component of traditional Chinese medicine and is used to treat a variety of conditions. Protoveratrine A has a wide range of applications in scientific research, including its use as a tool to study the biochemical and physiological effects of drugs, and its potential as a therapeutic agent.

Scientific research applications

Quantitative Analysis in Biological Samples

A study by Li et al. (2009) developed a method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) for quantifying protoveratrine A in rat plasma. This method, involving liquid-liquid extraction, is critical for accurate measurement in biological research, enhancing the understanding of protoveratrine A's pharmacokinetics and distribution in the body (Li et al., 2009).

Cardiovascular and Respiratory Effects

Wei-dong (2010) investigated the impact of protoveratrine A on the cardiovascular and respiratory systems in rats. The study observed changes in blood pressure, heart rate, and respiratory parameters, contributing to the understanding of its physiological effects (Wei-dong, 2010).

Neuropharmacological Research

Vizi et al. (2005) explored protoveratrine A's effects on acetylcholine release in the Auerbach plexus of the guinea-pig ileum. This study provides insights into the compound's potential neuropharmacological applications, especially in terms of enhancing neurotransmitter release under certain conditions (Vizi et al., 2005).

Molecular Dynamics and Docking Studies

Taldaev et al. (2022) conducted molecular dynamic simulations and docking studies on protoveratrine A to understand its cardiotoxic effects. This research offers a molecular perspective on the interactions of protoveratrine A with biological targets, which is crucial for drug development and toxicity studies (Taldaev et al., 2022).

Toxicology and Poisoning Analysis

Melnik et al. (2021) developed a liquid chromatography tandem mass-spectrometry method to quantify protoveratrine A in cases of poisoning. This research is significant for clinical toxicology, providing tools for the diagnosis and management of intoxications involving protoveratrine A (Melnik et al., 2021).

properties

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGGNIMZXFORS-MGYKWWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009391
Record name Proveratrine A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

protoveratrine A

CAS RN

143-57-7
Record name Protoveratrine A
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Record name Protoveratrine A
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Record name protoveratrine A
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Record name Proveratrine A
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Record name [3β(S),4α,6α,7α,15α(R),16β]-4,9-epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
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Record name PROTOVERATRINE A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
540
Citations
SM Kupchan, CI Ayres - Journal of the American Chemical …, 1960 - ACS Publications
… in protoveratrine A. In keeping with only a single secondary hydroxyl group, protoveratrine A … The fact that protoveratrine A could be obtained from methanolysis of the latter compound …
Number of citations: 27 pubs.acs.org
HA Nash, RM Brooker - Journal of the American Chemical Society, 1953 - ACS Publications
… In the paper read at the American Chemical Society meeting protoveratrine A was referred … Protoveratrine A is seen to show a peak concentration at funnel 12 and protoveratrine B, a …
Number of citations: 68 pubs.acs.org
SJ Hong, CC Chang - Toxicon, 1983 - Elsevier
… protoveratrine A alone did not reach a steady state during the experiment (150 min) when the concentration of protoveratrine A … Coamine for each concentration of protoveratrine A. O, e, …
Number of citations: 20 www.sciencedirect.com
BM WINER - Circulation, 1960 - Am Heart Assoc
… On a weight basis protoveratrine B was slightly less potent (82 per cent) than protoveratrine A. A dose produeing nausea was reached in 10 patients with protoveratrine A (table 2, …
Number of citations: 9 www.ahajournals.org
BM Winer - New England Journal of Medicine, 1956 - Mass Medical Soc
… A and B or of protoveratrine A alone have been included in this … The administration of protoveratrine A orally was initiated at … times the hypotensive dose of protoveratrine A. The effects …
Number of citations: 16 www.nejm.org
CY Chai, SC Wang - Journal of Pharmacology and Experimental …, 1966 - ASPET
In cats anesthetized with chloralose and urethane, protoveratrine A (1.5-3 µg/kg injected intravenously, or 2-5 µg injected into the carotid artery) produced moderate to marked …
Number of citations: 16 jpet.aspetjournals.org
HY Li, W Xu, HL Li, WD Zhang, LW Hu - Chromatographia, 2009 - Springer
… Rats were dosed intravenously with 12.5 μg kg −1 of protoveratrine A in 25% aqueous ethanol with NaCl at a concentration of 0.9%. Protoveratrine A was also administered orally at 0.4 …
Number of citations: 7 link.springer.com
RM Etter, HS Skovronek, PS Skell - Journal of the American …, 1959 - ACS Publications
… Thus, the Cie hydroxyl group is not acylated in protoveratrine A. Protoveratrine A readily formed a … Protoveratrine A was obtained by methanolysis of the isobutyrate; this fact provides …
Number of citations: 116 pubs.acs.org
IR Gray, NAJ Hamer - British Medical Journal, 1957 - ncbi.nlm.nih.gov
… protoveratrine A and B in the ratio of two parts to one was used (" puroverine," Sandoz). Pure protoveratrine A … of protoveratrine A. Protoveratrine B was given to six patients in doses up …
Number of citations: 10 www.ncbi.nlm.nih.gov
SM Kupchan, CI Ayres, RH Hensler - Journal of the American …, 1960 - ACS Publications
… from a study of the mild mineral acid hydrolysis of protoveratrine A and protoveratrine B. … The latter compound on chromic acid oxidation yielded dehydrodesacetylprotoveratrine A 16-…
Number of citations: 13 pubs.acs.org

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